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Compound Name:
Methyl 2-(bromomethyl)-4-

fluorobenzoate

Cat. No.: B125543 Get Quote

An In-depth Technical Guide to Methyl 2-
(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-(bromomethyl)-4-fluorobenzoate is a halogenated aromatic ester that serves as a

key building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl

group, a methyl ester, and a fluorine-substituted benzene ring, makes it a valuable intermediate

in the synthesis of a variety of complex molecules, particularly in the field of medicinal

chemistry. The presence of the fluorine atom can significantly influence the physicochemical

and biological properties of the target molecules, such as metabolic stability and binding

affinity. This technical guide provides a comprehensive overview of the physical and chemical

properties of Methyl 2-(bromomethyl)-4-fluorobenzoate, its synthesis and characterization,

and its applications in research and drug development.

Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Methyl 2-(bromomethyl)-4-
fluorobenzoate is presented below. It is important to note that while some properties are
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experimentally determined, others are predicted based on computational models due to the

limited availability of published experimental data.

Property Value Source

CAS Number 157652-28-3 [1][2]

Molecular Formula C₉H₈BrFO₂ [2][3]

Molecular Weight 247.06 g/mol [2][3]

Physical Form Solid or viscous liquid or liquid

Purity Typically ≥97% [2]

Storage Temperature
2-8°C, sealed in a dry

environment

Synthesis and Purification
The primary synthetic route to Methyl 2-(bromomethyl)-4-fluorobenzoate involves the radical

bromination of a suitable precursor. While a specific, detailed experimental protocol for this

exact compound is not readily available in the peer-reviewed literature, a general and widely

applicable method can be adapted from the synthesis of structurally similar compounds.

General Synthesis Workflow
The synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate can be logically approached

through a two-step process starting from 4-fluoro-2-methylbenzoic acid. The first step is the

esterification of the carboxylic acid, followed by the radical bromination of the methyl group.
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Step 1: Esterification

Step 2: Radical Bromination

4-Fluoro-2-methylbenzoic Acid

Methyl 4-fluoro-2-methylbenzoate

Methanol, Acid Catalyst (e.g., H₂SO₄)

Methyl 4-fluoro-2-methylbenzoate

Methyl 2-(bromomethyl)-4-fluorobenzoate

N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)

Click to download full resolution via product page

Caption: General synthesis workflow for Methyl 2-(bromomethyl)-4-fluorobenzoate.

Experimental Protocol: Radical Bromination (Adapted)
This protocol is adapted from the synthesis of analogous compounds and should be optimized

for the specific substrate.

Materials:

Methyl 4-fluoro-2-methylbenzoate

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in anhydrous CCl₄.

Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO

(e.g., 0.02-0.05 equivalents) to the solution.

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several

hours. The reaction progress should be monitored by a suitable technique such as Thin

Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification
The crude Methyl 2-(bromomethyl)-4-fluorobenzoate can be purified by silica gel column

chromatography. A gradient of ethyl acetate in hexanes is typically an effective eluent system.

Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for Methyl 2-(bromomethyl)-4-
fluorobenzoate, the following data is predicted based on the analysis of structurally analogous
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compounds. These predictions serve as a guide for researchers in confirming the identity and

purity of the synthesized compound.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.9 - 8.1 d 1H Ar-H

~7.1 - 7.3 m 2H Ar-H

~4.8 - 5.0 s 2H -CH₂Br

~3.9 s 3H -OCH₃

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~165 - 167 C=O (ester)

~162 - 165 (d, J ≈ 250 Hz) C-F

~135 - 138 Ar-C

~131 - 133 (d) Ar-CH

~120 - 122 (d) Ar-CH

~115 - 117 (d) Ar-CH

~52 - 54 -OCH₃

~25 - 28 -CH₂Br

Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Assignment

~3000 - 2850 C-H stretch (aromatic and aliphatic)

~1720 - 1740 C=O stretch (ester)

~1600, ~1480 C=C stretch (aromatic)

~1250 - 1300 C-O stretch (ester)

~1200 - 1250 C-F stretch

~600 - 700 C-Br stretch

Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated

compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular

ion [M]⁺ and fragments containing bromine.

[M]⁺: m/z ~246 and ~248

[M-OCH₃]⁺: m/z ~215 and ~217

[M-Br]⁺: m/z ~167

Reactivity and Applications in Drug Development
The chemical reactivity of Methyl 2-(bromomethyl)-4-fluorobenzoate is dominated by the

benzylic bromide, which is a good leaving group and readily undergoes nucleophilic

substitution reactions. This allows for the facile introduction of the 4-fluoro-2-

(methoxycarbonyl)benzyl moiety into various molecular scaffolds.

While specific drugs synthesized directly from this intermediate are not prominently

documented in the public domain, its structural motifs are present in various biologically active

compounds. Fluorinated aromatic compounds are of significant interest in medicinal chemistry

as the inclusion of fluorine can enhance metabolic stability, increase binding affinity to target

proteins, and improve pharmacokinetic profiles.
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The general workflow for utilizing this intermediate in the synthesis of a potential drug

candidate is illustrated below.

Methyl 2-(bromomethyl)-4-fluorobenzoate

Nucleophilic Substitution

Nucleophilic Moiety (e.g., Amine, Phenol, Thiol)

Coupled Product

Further Synthetic Modifications

Potential Drug Candidate

Click to download full resolution via product page

Caption: General application in drug discovery.

Safety and Handling
Methyl 2-(bromomethyl)-4-fluorobenzoate is a hazardous substance and should be handled

with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory

irritation.[3]

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and

face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a

well-ventilated area.[3]
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For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
Methyl 2-(bromomethyl)-4-fluorobenzoate is a valuable and versatile intermediate for

organic synthesis, particularly in the realm of drug discovery and development. Its unique

combination of functional groups provides a platform for the synthesis of complex, fluorinated

molecules with potential biological activity. This guide provides a foundational understanding of

its properties, synthesis, and applications, intended to aid researchers in their scientific

endeavors. Further experimental validation of the predicted data is encouraged for rigorous

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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